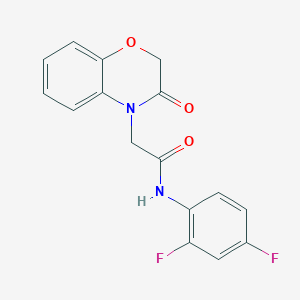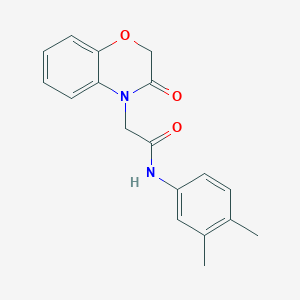![molecular formula C17H18Cl2N2O B4408426 1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4408426.png)
1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-1H-imidazole hydrochloride
Overview
Description
1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-1H-imidazole hydrochloride, also known as CNI-1493, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first discovered in the early 1990s and has since been investigated for its anti-inflammatory, anti-tumor, and immunomodulatory properties.
Mechanism of Action
The mechanism of action of 1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-1H-imidazole hydrochloride involves the inhibition of the mitogen-activated protein kinase pathway, which is involved in the production of pro-inflammatory cytokines. This compound has been shown to inhibit the activation of p38 MAPK and JNK, which are key components of this pathway. Additionally, this compound has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, this compound has been shown to increase the production of anti-inflammatory cytokines such as IL-10. This compound has also been shown to inhibit the migration and activation of immune cells, such as macrophages and T cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-1H-imidazole hydrochloride in lab experiments is its specificity for the MAPK pathway and NF-κB activation, which allows for targeted inhibition of pro-inflammatory cytokine production. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Future Directions
There are several future directions for the study of 1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-1H-imidazole hydrochloride. One potential application is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, where the inhibition of pro-inflammatory cytokines may be beneficial. Additionally, this compound may have potential applications in the treatment of cancer, where its anti-tumor properties may be useful. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Scientific Research Applications
1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-1H-imidazole hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of sepsis, arthritis, and inflammatory bowel disease. Additionally, this compound has been investigated for its anti-tumor properties in various cancer cell lines and animal models. It has also been shown to have immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
properties
IUPAC Name |
1-[4-(1-chloronaphthalen-2-yl)oxybutyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O.ClH/c18-17-15-6-2-1-5-14(15)7-8-16(17)21-12-4-3-10-20-11-9-19-13-20;/h1-2,5-9,11,13H,3-4,10,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWARXCLSWPUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OCCCCN3C=CN=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B4408348.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4408357.png)
![4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine](/img/structure/B4408371.png)

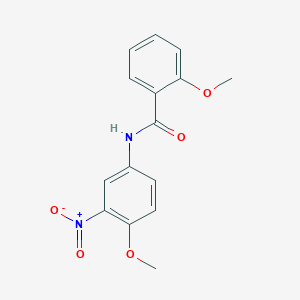
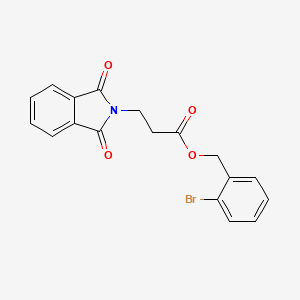
![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4408399.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B4408404.png)
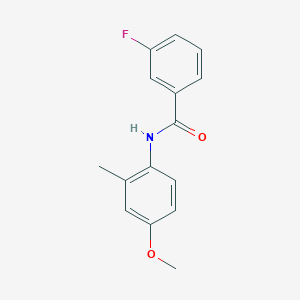
![4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate](/img/structure/B4408415.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B4408425.png)
